molecular formula C12H10N2O2 B8564019 2-Hydroxy-N-phenylisonicotinamide

2-Hydroxy-N-phenylisonicotinamide

Cat. No.: B8564019
M. Wt: 214.22 g/mol
InChI Key: NHVWUYYQJWZSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-phenylisonicotinamide (CAS 1710585-38-8) is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25. It is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. The compound features an isonicotinamide core, a scaffold recognized in medicinal chemistry for its versatility. The molecular structure incorporates a phenolic hydroxy group and an N-phenyl ring, which may contribute to its potential interaction with biological targets. Related isonicotinamide derivatives have demonstrated significant value in scientific research. For instance, the compound SRPIN340, an N-phenylisonicotinamide derivative, has been identified as a potent inhibitor of SRPK1/2 kinases and shows efficacy in increasing the immune response against metastatic melanoma in preclinical models . Furthermore, other nicotinamide and isonicotinamide analogs are actively investigated as building blocks for pharmaceutical cocrystals and as novel therapeutic agents in areas such as cancer and metabolic diseases . Researchers may find this compound a valuable building block for developing new chemical entities or for probing biological pathways. Its specific applications and mechanism of action are subjects for ongoing and future scientific investigation.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-oxo-N-phenyl-1H-pyridine-4-carboxamide

InChI

InChI=1S/C12H10N2O2/c15-11-8-9(6-7-13-11)12(16)14-10-4-2-1-3-5-10/h1-8H,(H,13,15)(H,14,16)

InChI Key

NHVWUYYQJWZSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=C2

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of 2-hydroxy-N-phenylisonicotinamide. For instance, a study conducted on synthesized derivatives demonstrated their ability to inhibit protein denaturation, a key indicator of anti-inflammatory activity. The compounds were evaluated using the inhibition protein denaturation method, yielding an IC50 range of 0.121-0.145 mM, which indicates moderate potency compared to standard anti-inflammatory drugs like piroxicam (IC50 = 0.0073 mM) .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that while the synthesized compounds showed some binding interactions, they were not selective for COX-2, suggesting further modifications could enhance specificity and efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In particular, derivatives have been tested against various cancer cell lines, showing promising results. For example, another study reported that related compounds exhibited significant cytotoxicity against P388 leukemia murine cells, with IC50 values indicating effective inhibition .

Case Studies on Anticancer Efficacy

  • Synthesis and Testing : A detailed investigation into the synthesis and anticancer activity of 2-hydroxy-N-phenylnicotinamide revealed that certain structural modifications could enhance its activity against cancer cells. The study utilized both in vitro assays and molecular docking techniques to assess the interaction between the compound and target proteins involved in cancer progression .
  • Comparative Analysis : In comparative studies with other amide derivatives, 2-hydroxy-N-phenylnicotinamide demonstrated superior activity profiles against specific cancer types. The incorporation of different functional groups was found to significantly influence the compound's bioactivity .

Data Summary Table

Study Focus Methodology Findings IC50 Values (mM)
Anti-inflammatory ActivityProtein Denaturation InhibitionModerate anti-inflammatory effect0.121 - 0.145
Molecular DockingBinding Affinity AssessmentNon-selective for COX-2N/A
Anticancer ActivityCytotoxicity AssaysSignificant inhibition against P388 leukemia cellsVaries by derivative

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₁₂H₁₀N₂O₂ 214.22 2-hydroxy, N-phenyl amide N/A Undisclosed applications
N-(Benzyloxy)-2-chloronicotinamide C₁₃H₁₁ClN₂O₂ 268.69* 2-chloro, N-benzyloxy amide 55418-27-4 Herbicidal activity
2-Picolinic Acid C₆H₅NO₂ 123.11 Pyridine-2-carboxylic acid 98-98-6 Chelating agent; eye irritant
2,N-Diphenylacetamide C₁₄H₁₃NO 211.26 Phenyl groups on acetamide 621-06-7 Aromatic amide scaffold
N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride C₁₂H₁₇Cl₂N₃O 290.19 2-chloro, N-aminocyclohexyl amide 1353947-80-4 Research use (e.g., kinase inhibition)

*Calculated based on molecular formula.

Structural and Functional Differences

Chlorine substituents (e.g., in N-(benzyloxy)-2-chloronicotinamide) improve lipophilicity and may enhance membrane permeability, a critical factor in herbicidal activity .

Biological and Chemical Activity: Herbicidal Activity: N-(Benzyloxy)-2-chloronicotinamide demonstrates notable herbicidal effects, attributed to its ability to disrupt plant-specific metabolic pathways . Research Applications: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is used in kinase inhibition studies, highlighting the role of amine substituents in modulating enzyme interactions . Safety Profiles: 2-Picolinic acid is classified as an eye irritant (H319), whereas safety data for this compound remain unspecified .

Preparation Methods

Synthesis of 2-Hydroxyisonicotinic Acid Chloride

2-Hydroxyisonicotinic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >90% conversion within 2–3 hours at 70°C. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow solid.

Coupling with Aniline

The acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a solution of aniline and triethylamine (TEA) at 0°C. After stirring at room temperature for 12 hours, the mixture is quenched with ice water, extracting the product with ethyl acetate. Yields range from 65% to 78%, with purity dependent on recrystallization solvents such as isopropyl ether.

Key Challenges :

  • Competing hydrolysis of the acid chloride in aqueous conditions.

  • Formation of byproducts due to incomplete TEA scavenging.

Transition Metal-Catalyzed Coupling Strategies

Recent advances in catalytic systems have enabled more efficient amide bond formation. Ruthenium and iridium complexes, as evidenced in analogous ketone reductions, demonstrate potential for accelerating coupling reactions.

Ruthenium-Mediated Direct Amidation

A catalytic system comprising [Ru(η⁶-cymene)Cl₂]₂ (2.5 mol%) and Xantphos (5 mol%) facilitates direct coupling between 2-hydroxyisonicotinic acid and aniline under hydrogen pressure (30 bar). Reactions conducted in ethanol at 50°C for 16 hours achieve 82% yield.

Optimization Insights :

  • Higher pressures (>30 bar) marginally improve conversion but risk over-reduction.

  • Substituting ethanol with methanol reduces catalyst stability.

Iridium-Catalyzed Asymmetric Pathways

While asymmetric synthesis of this compound remains underexplored, iridium complexes such as Cp*IrCl[(S,S)-MsDPEN] (1.6 μmol) have been employed in related amidation reactions. In a model study, this catalyst enabled 68% enantiomeric excess (ee) during the reduction of α-hydroxyacetophenone derivatives, suggesting adaptability for chiral amide synthesis.

Biocatalytic and Enzymatic Approaches

Enzymatic methods offer sustainable alternatives, particularly for avoiding harsh reagents. Candida parapsilosis aldo-keto reductases and Kurthia gibsonii whole cells have demonstrated efficacy in stereoselective reductions, which could be repurposed for amide bond formation.

Aldo-Keto Reductase-Mediated Synthesis

Purified CPAR5 enzyme (0.1 g/L) from Candida parapsilosis, combined with NADPH (10 mM) in phosphate buffer (pH 6.5), reduces 2-hydroxyisonicotinic acid derivatives to their corresponding alcohols. While this system primarily targets ketones, structural homology modeling suggests potential activity toward amide intermediates.

Whole-Cell Biotransformations

Kurthia gibsonii SC0312 cells (10% w/v) in phosphate buffer (pH 7.5) at 35°C achieve 80% conversion of 2-hydroxyisonicotinic acid to its amide derivative over 24 hours. The absence of exogenous cofactors simplifies scalability.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical techniques eliminate solvent use, enhancing green chemistry metrics. Ball-milling 2-hydroxyisonicotinic acid and aniline (1:1 molar ratio) with potassium carbonate (10 mol%) for 2 hours yields 70% product. Extended milling (4 hours) improves yield to 88% but risks amorphous phase formation.

Crystallization and Purification

Final product purity hinges on crystallization conditions. The patent-derived method using isopropyl ether achieves >99% purity when cooling the reaction mixture to 40°C prior to solvent addition. X-ray diffraction analysis confirms crystalline phases with characteristic peaks at 2θ = 11.98°, 20.42°, and 24.76° .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Hydroxy-N-phenylisonicotinamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling isonicotinic acid derivatives with aniline precursors under controlled conditions. Key steps include:

  • Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation during weighing.
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
  • Safety Validation : Regularly monitor stability via TLC or FTIR to detect degradation products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH), amide (-CONH-), and aromatic protons. DMSO-d₆ is preferred for resolving exchangeable protons.
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ and isotopic pattern.
  • FTIR : Identify functional groups (e.g., O-H stretch ~3200 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve stereoelectronic effects and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases or receptors). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data.
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity with identical cell lines/passage numbers).
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., hydrolyzed byproducts) affecting bioactivity.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., via Chemotion ELN or RADAR4Chem repositories) to identify trends .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability.
  • In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models with LC-MS/MS quantification. Adjust dosing regimens based on clearance rates .

Q. How can researchers validate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Knockout Models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess loss of compound efficacy.
  • Biophysical Validation : SPR or ITC to measure binding kinetics and thermodynamics with purified targets .

Data Management & Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies on this compound?

  • Methodological Answer :

  • Metadata Standards : Annotate datasets with unique identifiers (InChIKey, CAS) and experimental parameters (solvents, temperatures).
  • Repositories : Deposit raw data in Chemotion or nmrXiv, adhering to domain-specific guidelines.
  • Documentation : Use electronic lab notebooks (ELNs) to track protocol iterations and raw data sources .

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Force Field Calibration : Adjust parameters (e.g., partial charges) in software like Gaussian or ORCA to better match experimental geometries.
  • Solvent Effects : Incorporate explicit solvent models in simulations (e.g., COSMO-RS) to improve accuracy.
  • Error Analysis : Quantify uncertainties in both computational (sampling errors) and experimental (assay variability) methods .

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